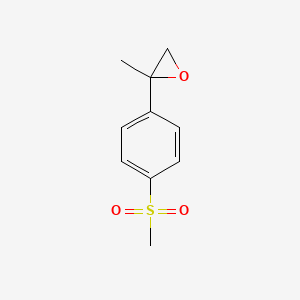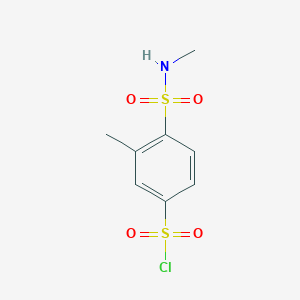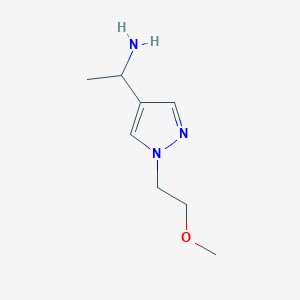
1-Amino-3-(4-chlorophenyl)propan-2-ol
Overview
Description
“1-Amino-3-(4-chlorophenyl)propan-2-ol” is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of “1-Amino-3-(4-chlorophenyl)propan-2-ol” is generally achieved by the reaction of alcohols . One common method of synthesis is by reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups . Another method involves the preparation of 3-(4-chlorophenyl)propan-1-ol using a slurry of LAH in dry THF .
Molecular Structure Analysis
The molecular formula of “1-Amino-3-(4-chlorophenyl)propan-2-ol” is C9H12ClNO . The molecular weight is 185.65 . The InChI key is JGNACDMQJLVKIU-VIFPVBQESA-N .
Chemical Reactions Analysis
The preparation of “1-Amino-3-(4-chlorophenyl)propan-2-ol” involves the reaction of alcohols . A common method of synthesis involves reacting 4-chlorobenzaldehyde with compounds having amino and hydroxyl functional groups .
Physical And Chemical Properties Analysis
“1-Amino-3-(4-chlorophenyl)propan-2-ol” is a colorless to slightly yellow solid . It can be dissolved in water and many organic solvents . The compound has a melting point of 58-62 °C and a boiling point of 323 °C .
Scientific Research Applications
Pharmaceutical Development
This compound is used as a building block in the synthesis of pharmaceuticals . Its structure is amenable to modifications that can lead to the development of new drugs, particularly in the realm of central nervous system disorders and pain management. Researchers can attach different functional groups to the compound’s base structure, exploring its efficacy and safety as a potential medication.
Organic Synthesis
As a versatile chemical, it serves as an intermediate in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical reactions. This is crucial for synthesizing new compounds with potential applications in materials science and as catalysts in industrial processes.
Analytical Research
In analytical chemistry, this compound can be used as a reference material for chromatography and mass spectrometry . It helps in the identification and quantification of similar compounds within complex mixtures, aiding in the purity assessment of pharmaceuticals.
Chemical Education
Due to its relatively simple structure and reactivity, “1-Amino-3-(4-chlorophenyl)propan-2-ol” is an excellent candidate for educational purposes . It can be used in teaching laboratories to demonstrate various organic reactions and synthesis techniques to students.
Material Science
Researchers can utilize this compound in the development of new materials. By incorporating it into polymers or other macromolecules, it’s possible to alter the physical properties of these materials, such as flexibility, durability, and reactivity.
Drug Discovery
This compound’s role in drug discovery is significant. It can be used in high-throughput screening assays to find new drug candidates. Its interactions with various biological targets can be studied to understand the pharmacodynamics and pharmacokinetics of new therapeutic agents.
Mechanism of Action
Mode of Action
The chlorophenyl group may participate in hydrophobic interactions, while the amino group may form hydrogen bonds or ionic interactions, influencing the activity of the target molecule .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
The action, efficacy, and stability of 1-Amino-3-(4-chlorophenyl)propan-2-ol can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .
Safety and Hazards
properties
IUPAC Name |
1-amino-3-(4-chlorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKSZJASWITXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(4-chlorophenyl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)





![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)
![{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine](/img/structure/B1528695.png)

![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)
